4-Cyclopropoxy-2-formylpyridine-3-sulfonamide
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Overview
Description
4-Cyclopropoxy-2-formylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a sulfonamide group attached to a pyridine ring.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-formylpyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.
Chemical Reactions Analysis
4-Cyclopropoxy-2-formylpyridine-3-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield an alcohol derivative.
Scientific Research Applications
4-Cyclopropoxy-2-formylpyridine-3-sulfonamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its ability to inhibit certain enzymes and pathways. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-formylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, sulfonamide compounds are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
4-Cyclopropoxy-2-formylpyridine-3-sulfonamide can be compared with other similar compounds, such as 4-Cyclopropoxy-3-formylpyridine-2-sulfonamide . Both compounds share similar structural features, but their chemical and biological properties may differ due to the position of the formyl and sulfonamide groups on the pyridine ring. This unique structural arrangement can influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C9H10N2O4S |
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Molecular Weight |
242.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-formylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H10N2O4S/c10-16(13,14)9-7(5-12)11-4-3-8(9)15-6-1-2-6/h3-6H,1-2H2,(H2,10,13,14) |
InChI Key |
JEOGRUXEAJJBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C=O)S(=O)(=O)N |
Origin of Product |
United States |
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